molecular formula C6H4ClN3 B1141531 3-Chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1357945-31-3

3-Chloro-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1141531
CAS RN: 1357945-31-3
M. Wt: 153.569
InChI Key: VTZFXQIDOWNVDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines, which includes 3-Chloro-1H-pyrazolo[4,3-b]pyridine, can be achieved through various synthetic routes. One common method involves using 2-chloronicotinic acid as the starting material, undergoing reduction, oxidation, oximation, and cyclization to achieve the desired product. This method is noted for its advantages, such as easy operation, low cost, and being environmentally friendly, making it feasible for large-scale preparation (Huang Bin & Zha Zhenglin, 2011).

Scientific Research Applications

Synthesis and Biomedical Applications

3-Chloro-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound, plays a significant role in the synthesis of pyrazolo[3,4-b]pyridines, which have diverse biomedical applications. These compounds, known for their tautomeric forms, have been explored in over 5500 references, including 2400 patents. The synthesis methods for these compounds involve starting from either preformed pyrazole or pyridine, showcasing the versatility of this compound in creating derivatives with potential biomedical significance (Donaire-Arias et al., 2022).

Synthesis Methods

The compound has been synthesized through a process starting with 2-chloronicotinic acid, which involves reduction, oxidation, oximation, and cyclization steps, yielding a total yield of 67.21%. This method is noted for its easy operation, low cost, and environmental friendliness, making it suitable for large-scale preparation (Huang Bin & Zha Zhenglin, 2011).

Chemical Characterization and Biological Interest

Another research focus has been on synthesizing 1H-pyrazolo[3,4-b]pyridine derivatives to obtain new 1-hydroxybisphosphonates. These compounds, starting from 2-chloro-3-formyl pyridine, have shown potential biological interest. Spectroscopic data and X-ray diffractometry studies have helped in characterizing these compounds, including identifying N-1 and N-2 regioisomers and mono-and bisphosphonates derivatives (Teixeira et al., 2013).

Antibacterial and Antitumor Evaluation

Research has also explored the synthesis of novel heterocyclic ring systems with pyrazole, including pyrazolo[3,4-b]pyridine, for antibacterial and antitumor applications. These compounds have been characterized by various spectroscopic methods and tested for their biological properties, showcasing the potential of this compound derivatives in developing new therapeutic agents (Hamama et al., 2012).

Material Science Applications

In material science, pyrazolo[4,3-b]pyridine derivatives have been studied for their structural, optical, and junction characteristics. Techniques like X-ray diffraction and spectroscopic analysis have been applied to characterize these derivatives, revealing their potential in creating heterojunctions for electronic and photosensor applications (Zedan et al., 2020).

Safety and Hazards

3-Chloro-1H-pyrazolo[4,3-b]pyridine is classified as Acute Tox. 3 Oral - Eye Dam. 1. It is non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

Future Directions

The future directions of research on 1H-pyrazolo[3,4-b]pyridine derivatives are promising. They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . Their diverse substituents allow a wide range of possible combinations capable of addressing different biological activities .

properties

IUPAC Name

3-chloro-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZFXQIDOWNVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736776
Record name 3-Chloro-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1357945-31-3
Record name 3-Chloro-1H-pyrazolo[4,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357945-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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